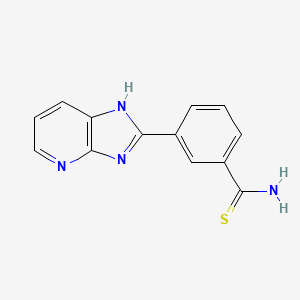

3-(7-Aza-2-benzimidazolyl)thiobenzamide

Beschreibung

3-(7-Aza-2-benzimidazolyl)thiobenzamide is a heterocyclic compound featuring a benzimidazole core substituted with a thiobenzamide group. The "7-Aza" designation indicates the replacement of a carbon atom in the benzimidazole ring with a nitrogen atom, altering electronic properties and reactivity. The compound is commercially available with 97% purity (Alfa Aesar catalog) and is utilized in medicinal chemistry and drug discovery studies .

Eigenschaften

Molekularformel |

C13H10N4S |

|---|---|

Molekulargewicht |

254.31 g/mol |

IUPAC-Name |

3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarbothioamide |

InChI |

InChI=1S/C13H10N4S/c14-11(18)8-3-1-4-9(7-8)12-16-10-5-2-6-15-13(10)17-12/h1-7H,(H2,14,18)(H,15,16,17) |

InChI-Schlüssel |

ONFPNGLMAAYRFK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)C(=S)N)C2=NC3=C(N2)C=CC=N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(7-Aza-2-benzimidazolyl)thiobenzamid beinhaltet typischerweise die Reaktion von 2-Aminobenzimidazol mit Thiobenzoylchlorid unter kontrollierten Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan oder Chloroform durchgeführt, und eine Base wie Triethylamin wird verwendet, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Reaktionsgemisch wird dann mehrere Stunden bei Raumtemperatur gerührt, um eine vollständige Umwandlung der Ausgangsmaterialien in das gewünschte Produkt zu gewährleisten .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 3-(7-Aza-2-benzimidazolyl)thiobenzamid nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, um Ausbeute und Reinheit zu maximieren. Darüber hinaus würde die industrielle Produktion strenge Qualitätskontrollmaßnahmen erfordern, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(7-Aza-2-benzimidazolyl)thiobenzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um die Thiobenzamid-Einheit in ein Thiol oder Amin umzuwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei erhöhten Temperaturen durchgeführt.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; Reaktionen werden normalerweise in wasserfreien Lösungsmitteln wie Ether oder Tetrahydrofuran durchgeführt.

Wichtigste gebildete Produkte

Oxidation: Sulfoxide, Sulfone

Reduktion: Thiole, Amine

Substitution: Entsprechende substituierte Produkte abhängig vom verwendeten Nucleophil

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds similar to 3-(7-Aza-2-benzimidazolyl)thiobenzamide exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been shown to possess broad-spectrum antimicrobial activities, making them promising candidates for the development of new antibiotics. The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cellular processes, which is crucial in combating resistant strains of bacteria .

Antimalarial Properties

Emerging studies suggest that compounds with a benzimidazole core can inhibit the growth of malaria parasites such as Plasmodium falciparum and Plasmodium vivax. These compounds target the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is vital for the survival of these parasites. Specifically, inhibitors developed from similar structures have demonstrated nanomolar activity against key enzymes in this pathway, showcasing their potential as antimalarial agents .

Biological Studies

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes. For example, studies have documented its interaction with enzymes involved in the MEP pathway, where it acts as a competitive inhibitor. This inhibition leads to a decrease in the production of isoprenoid precursors necessary for parasite growth, highlighting its potential as a therapeutic agent against malaria .

Cellular Mechanisms

Investigations into the cellular mechanisms of action have revealed that 3-(7-Aza-2-benzimidazolyl)thiobenzamide may induce apoptosis in cancer cell lines. By triggering programmed cell death pathways, this compound could serve as a lead structure for developing new anticancer therapies. The understanding of its mechanism at the molecular level continues to evolve, with ongoing research focusing on its effects on cellular signaling pathways and gene expression profiles .

Synthetic Methodologies

Multicomponent Reactions (MCRs)

The synthesis of 3-(7-Aza-2-benzimidazolyl)thiobenzamide can be achieved through multicomponent reactions, which are advantageous for creating complex molecules efficiently. These reactions often involve combining various reactants in a single step to form diverse products with high yields. Recent advancements in MCR strategies have allowed for the rapid assembly of heterocyclic compounds that include thiobenzamides, showcasing the versatility of this synthetic approach .

Green Chemistry Approaches

Utilizing ionic liquids as solvents in the synthesis of 3-(7-Aza-2-benzimidazolyl)thiobenzamide exemplifies advancements in green chemistry. Ionic liquids provide a non-toxic alternative to traditional organic solvents and can enhance reaction yields while minimizing environmental impact. This approach aligns with current trends toward sustainable practices in chemical synthesis .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) below clinically relevant thresholds. |

| Study B | Antimalarial Efficacy | Identified as potent inhibitors of Plasmodium enzymes with EC50 values under 400 nM, effective against drug-resistant strains. |

| Study C | Cellular Mechanisms | Induced apoptosis in cancer cell lines through modulation of signaling pathways; further studies are required to elucidate specific targets. |

Wirkmechanismus

The mechanism of action of 3-(7-Aza-2-benzimidazolyl)thiobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiobenzamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their function. These interactions can result in the inhibition of cell proliferation, induction of apoptosis, and other cellular effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features and Substituent Effects

The unique 7-aza substitution distinguishes 3-(7-Aza-2-benzimidazolyl)thiobenzamide from other benzimidazole-thiobenzamide derivatives. Key structural comparisons include:

Biologische Aktivität

3-(7-Aza-2-benzimidazolyl)thiobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

- Molecular Formula: C10H8N4S

- Molecular Weight: 220.26 g/mol

- IUPAC Name: 3-(7-Aza-2-benzimidazolyl)thiobenzamide

The biological activity of 3-(7-Aza-2-benzimidazolyl)thiobenzamide is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to affect cellular processes through:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- DNA Intercalation: Similar to other benzimidazole derivatives, it may bind to DNA, thereby disrupting replication and transcription processes.

- Modulation of Oxidative Stress: It can influence oxidative stress pathways, which are critical in cancer progression and inflammation.

Antitumor Activity

Recent studies have demonstrated that 3-(7-Aza-2-benzimidazolyl)thiobenzamide exhibits promising antitumor properties. For instance, a study involving various synthesized benzimidazole derivatives reported that compounds similar in structure to 3-(7-Aza-2-benzimidazolyl)thiobenzamide displayed significant cytotoxicity against several cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) .

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 | 6.26 | 2D Cell Culture |

| HCC827 | 6.48 | 2D Cell Culture |

| NCI-H358 | 20.46 | 3D Cell Culture |

The compound showed higher efficacy in two-dimensional assays compared to three-dimensional models, indicating its potential as a therapeutic agent .

Antimicrobial Activity

In addition to its antitumor effects, the compound has been investigated for antimicrobial properties. Research indicates that benzimidazole derivatives can exhibit antibacterial and antifungal activities. The structural features of 3-(7-Aza-2-benzimidazolyl)thiobenzamide suggest it may interact with microbial targets similarly .

Case Studies

-

Antitumor Efficacy in Preclinical Models

A comprehensive study evaluated the antitumor efficacy of various benzimidazole derivatives, including those structurally related to 3-(7-Aza-2-benzimidazolyl)thiobenzamide. The results indicated significant inhibition of tumor growth in xenograft models, with detailed analysis showing alterations in apoptosis markers and cell cycle regulation . -

Mechanistic Insights

Another study focused on the mechanistic pathways influenced by thioamide compounds like 3-(7-Aza-2-benzimidazolyl)thiobenzamide. It was found that these compounds could form hydrogen bonds with target proteins, affecting their stability and function . This molecular recognition is crucial for understanding how these compounds can be optimized for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.